Tyk2-IN-18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

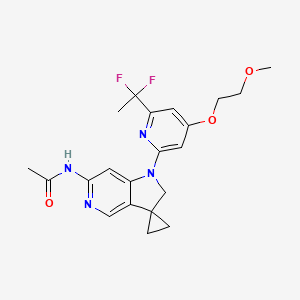

Molecular Formula |

C21H24F2N4O3 |

|---|---|

Molecular Weight |

418.4 g/mol |

IUPAC Name |

N-[1-[6-(1,1-difluoroethyl)-4-(2-methoxyethoxy)pyridin-2-yl]spiro[2H-pyrrolo[3,2-c]pyridine-3,1'-cyclopropane]-6-yl]acetamide |

InChI |

InChI=1S/C21H24F2N4O3/c1-13(28)25-18-10-16-15(11-24-18)21(4-5-21)12-27(16)19-9-14(30-7-6-29-3)8-17(26-19)20(2,22)23/h8-11H,4-7,12H2,1-3H3,(H,24,25,28) |

InChI Key |

PHERCDXVBWFCHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC=C2C(=C1)N(CC23CC3)C4=CC(=CC(=N4)C(C)(F)F)OCCOC |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Characterization of Tyk2-IN-18: A Selective Allosteric Tyrosine Kinase 2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical characterization of Tyk2-IN-18, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases and a critical mediator of cytokine signaling pathways implicated in numerous autoimmune and inflammatory diseases.[1] The selective inhibition of Tyk2, particularly through allosteric mechanisms targeting the pseudokinase (JH2) domain, represents a promising therapeutic strategy to mitigate the adverse effects associated with broader JAK inhibition.[2]

Introduction to Tyk2 and Its Role in Immune Signaling

Tyk2 is an intracellular enzyme that associates with the cytoplasmic domains of various cytokine receptors, including those for interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs).[1] Upon cytokine binding, Tyk2, in partnership with other JAK family members (JAK1 or JAK2), becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[3] These phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[4] Given its central role in these pathways, dysregulated Tyk2 activity is a key driver in the pathophysiology of diseases such as psoriasis, psoriatic arthritis, and systemic lupus erythematosus.[2]

This compound (also referred to as compound 86) has emerged from discovery efforts focused on identifying highly selective inhibitors that target the regulatory pseudokinase (JH2) domain of Tyk2.[5][6] This allosteric inhibition mechanism is designed to achieve high selectivity over other JAK family members (JAK1, JAK2, and JAK3), thereby potentially offering an improved safety profile compared to traditional ATP-competitive JAK inhibitors.[2]

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound and its analogs has been characterized through a series of biochemical and cellular assays. The data presented below is a compilation from patent literature and scientific publications, representing the typical characterization of selective Tyk2 inhibitors.

| Compound | Target | Assay Type | IC50 (nM) | Selectivity vs. JAK1 (Fold) | Selectivity vs. JAK2 (Fold) | Selectivity vs. JAK3 (Fold) |

| This compound (Compound 86) | Tyk2 JH2 | Biochemical | <10 | Data not available | Data not available | Data not available |

| Representative Dual JAK1/Tyk2 Inhibitor | Tyk2 | Biochemical | 21 | - | >10 | >10 |

| JAK1 | Biochemical | 39 | - | - | - | |

| Representative Selective Tyk2 Inhibitor (NDI-031407) | Tyk2 | Radiometric | 0.21 | ~220 | ~147 | ~20 |

| JAK1 | Radiometric | 46 | - | - | - | |

| JAK2 | Radiometric | 31 | - | - | - | |

| JAK3 | Radiometric | 4.2 | - | - | - |

Table 1: Biochemical Inhibitory Activity of this compound and Representative Selective Tyk2 Inhibitors.[5][7][8]

| Assay | Cytokine Stimulus | Cell Type | Measured Endpoint | Representative Inhibitor IC50 (nM) |

| Tyk2-dependent Signaling | IL-12 | Human Leukocytes | pSTAT4 | 64 |

| IL-23 | - | pSTAT3 | Data not available | |

| IFNα | - | pSTAT1 | Data not available | |

| JAK1/JAK3-dependent Signaling | IL-15 | Human Leukocytes | pSTAT5 | 135 |

Table 2: Cellular Inhibitory Activity of a Representative Tyk2 Inhibitor.[6]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches for characterizing this compound, the following diagrams have been generated using the Graphviz DOT language.

Caption: Tyk2 Signaling Pathway and Point of Inhibition.

Caption: General Workflow for a Biochemical Kinase Inhibition Assay.

Detailed Experimental Methodologies

The characterization of this compound and similar inhibitors involves a suite of biochemical and cellular assays to determine potency, selectivity, and mechanism of action. Below are detailed protocols representative of those used in the discovery and characterization of selective Tyk2 inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

1. Reagent Preparation:

-

Tyk2 Enzyme: Recombinant human Tyk2 is diluted to the desired concentration in kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

-

Substrate: A suitable peptide substrate (e.g., a poly-GT or a specific peptide sequence) is prepared in kinase assay buffer.

-

ATP: ATP is prepared at a concentration close to the Km for Tyk2 in the same buffer.

-

This compound: The inhibitor is serially diluted in DMSO and then further diluted in kinase assay buffer to achieve the final desired concentrations.

2. Kinase Reaction:

-

The kinase reaction is initiated by adding ATP to wells of a microplate containing the Tyk2 enzyme, substrate, and varying concentrations of this compound.

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

3. Signal Detection:

-

The kinase reaction is stopped by the addition of ADP-Glo™ Reagent, which also depletes the remaining ATP.

-

After a 40-minute incubation at room temperature, Kinase Detection Reagent is added. This reagent converts the ADP generated into ATP and provides luciferase and luciferin to produce a luminescent signal.

-

The plate is incubated for another 30-60 minutes at room temperature to stabilize the luminescent signal.

4. Data Analysis:

-

Luminescence is measured using a plate reader.

-

The data are normalized to controls (0% inhibition with DMSO vehicle and 100% inhibition with a broad-spectrum kinase inhibitor or no enzyme).

-

IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software.

Cellular Phospho-STAT (pSTAT) Assay

This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in a cellular context.

1. Cell Culture and Stimulation:

-

A relevant human cell line (e.g., a T-cell line) or primary cells such as peripheral blood mononuclear cells (PBMCs) are used.

-

Cells are pre-incubated with serially diluted this compound for a specified time (e.g., 1-2 hours).

-

The cells are then stimulated with a Tyk2-dependent cytokine, such as IL-12, IL-23, or IFNα, for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

2. Cell Lysis and Detection:

-

Following stimulation, the cells are immediately lysed to preserve the phosphorylation state of the proteins.

-

The levels of phosphorylated STAT (e.g., pSTAT3 for IL-23 stimulation or pSTAT4 for IL-12 stimulation) are quantified using a sensitive immunoassay method such as ELISA, Western Blot, or flow cytometry with phospho-specific antibodies.

3. Data Analysis:

-

The signal from the pSTAT detection is normalized to the total amount of the respective STAT protein or a housekeeping protein.

-

The results are expressed as a percentage of inhibition relative to the cytokine-stimulated control without the inhibitor.

-

IC50 values are determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Pharmacokinetic Properties

While specific pharmacokinetic data for this compound is not publicly available, selective allosteric Tyk2 inhibitors are generally designed for oral bioavailability. For instance, a representative dual JAK1/Tyk2 inhibitor demonstrated an oral bioavailability of 59.82% in preclinical models.[7] The development of such compounds often involves optimizing for favorable absorption, distribution, metabolism, and excretion (ADME) properties to ensure adequate drug exposure at the target site with a suitable dosing regimen.

Conclusion

This compound represents a potent, selective inhibitor of Tyk2, targeting the allosteric JH2 domain. This mechanism of action is a key strategy in the development of next-generation immunomodulatory therapies with the potential for an improved safety profile over less selective JAK inhibitors. The in-depth characterization of such compounds through a combination of biochemical and cellular assays is critical to understanding their therapeutic potential for the treatment of a wide range of autoimmune and inflammatory diseases. Further investigation into the in vivo efficacy and safety of this compound and related compounds is warranted to fully establish their clinical utility.

References

- 1. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]

- 2. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2 inhibitor ESK‐001 using a randomized, double‐blind, placebo‐controlled study design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactome | STAT3, STAT4 are phosphorylated by p-JAK2, p-TYK2 in IL23:IL23 receptor [reactome.org]

- 4. Tyk2 and Stat3 Regulate Brown Adipose Tissue Differentiation and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic potential of a synthetic dual JAK1/TYK2 inhibitor in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]

The Allosteric Modulation of Tyk2: A Technical Deep Dive into Tyk2-IN-18 and the JH2 Domain

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of Tyk2 inhibitors, with a specific focus on the investigational compound Tyk2-IN-18 and its interaction with the Janus Homology 2 (JH2) pseudokinase domain of the Tyrosine Kinase 2 (Tyk2) protein. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, inflammation, and kinase inhibitor design.

Introduction

Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of key cytokines such as type I interferons (IFNs), interleukin (IL)-12, and IL-23.[1][2][3][4][5] These signaling cascades are integral to both innate and adaptive immunity, and their dysregulation is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, including psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD).[5][6][7]

Unlike the highly conserved ATP-binding catalytic domain (JH1), the pseudokinase domain (JH2) of JAK family members exhibits greater sequence divergence. The JH2 domain of Tyk2 is catalytically inactive but serves a critical autoinhibitory role by modulating the activity of the JH1 domain.[8][9] Targeting this allosteric site offers a promising strategy for developing highly selective inhibitors that spare other JAK family members, potentially leading to improved safety profiles compared to traditional ATP-competitive JAK inhibitors.[8][10] this compound is a potent inhibitor that targets the JH2 domain, representing a class of molecules designed to exploit this allosteric regulatory mechanism.

Quantitative Binding Affinity of Tyk2 JH2 Inhibitors

The following tables summarize the quantitative binding affinities of this compound and other notable Tyk2 JH2 inhibitors. This data is compiled from various biochemical and cellular assays.

Table 1: Biochemical Binding Affinity of Tyk2 Inhibitors to the JH2 Domain

| Compound | Target | Assay Type | Affinity Metric | Value (nM) |

| This compound | JAK2-JH2 | Biochemical Assay | IC50 | < 10[11] |

| Deucravacitinib (BMS-986165) | Tyk2 JH2 | HTRF Binding Assay | IC50 | 0.3[8] |

| Compound 15t | Tyk2 JH2 | HTRF Binding Assay | IC50 | 1.2[8] |

| QL-1200186 | Tyk2 JH2 | Biochemical Assay | IC50 | 0.06[9] |

| SHR 2178 | Tyk2 JH2 | KdELECT | Kd | 0.34 |

| SHR 8751 | Tyk2 JH2 | KdELECT | Kd | 0.032 |

| SHR 9332 | Tyk2 JH2 | KdELECT | Kd | 0.04 |

| SHR 2396 | Tyk2 JH2 | KdELECT | Kd | 0.029 |

| SHR 0936 | Tyk2 JH2 | KdELECT | Kd | 0.0074 |

Table 2: Cellular Activity of Tyk2 Inhibitors

| Compound | Cell Type | Stimulation | Pathway Measured | Activity Metric | Value (nM) |

| Deucravacitinib | Human PBMCs | IL-12 | p-STAT4 | IC50 | 7.4[8] |

| Compound 15t | Human PBMCs | IL-12 | p-STAT4 | IC50 | 8.6[8] |

| PF-06673518 | Human Lymphocytes | IL-12 | p-STAT4 | IC50 | 64.3[12] |

| Tofacitinib | Human Lymphocytes | IL-12 | p-STAT4 | IC50 | 145[12] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is employed to determine the binding affinity of inhibitors to the Tyk2 JH2 domain by measuring the displacement of a fluorophore-labeled probe.

Workflow:

-

Reagent Preparation: Recombinant Tyk2 JH2 protein, a fluorescently labeled probe (e.g., a known ligand tagged with a donor fluorophore like terbium cryptate), and an acceptor fluorophore (e.g., d2) are prepared in an appropriate assay buffer.

-

Inhibitor Dilution: The test compound (e.g., this compound) is serially diluted to create a concentration gradient.

-

Assay Plate Preparation: The recombinant Tyk2 JH2 protein is incubated with the fluorescent probe in a microplate.

-

Compound Addition: The serially diluted inhibitor is added to the wells containing the protein-probe mixture.

-

Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

Detection: The HTRF signal is read on a compatible plate reader. The signal is generated when the donor and acceptor fluorophores are in close proximity (i.e., when the probe is bound to the protein).

-

Data Analysis: The decrease in the HTRF signal with increasing inhibitor concentration is used to calculate the IC50 value, representing the concentration of the inhibitor required to displace 50% of the bound probe.

KdELECT Competition Binding Assay

The KdELECT assay is a competition-based assay used to determine the dissociation constant (Kd) of a test compound.

Workflow:

-

Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to the kinase or pseudokinase domain.

-

Procedure: A kinase or pseudokinase protein (e.g., Tyk2 JH2) is incubated with the test compound. This mixture is then added to a well containing an immobilized ligand.

-

Detection: The amount of protein bound to the immobilized ligand is quantified. A lower amount of bound protein indicates a higher affinity of the test compound for the protein.

-

Data Analysis: The Kd is determined by analyzing the competition binding curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of biomolecular interactions, including the binding of small molecules to proteins.

Workflow:

-

Immobilization: The recombinant human Tyk2 JH2 protein is immobilized on the surface of a sensor chip.

-

Analyte Injection: A solution containing the analyte (e.g., ATP or a small molecule inhibitor) is flowed over the sensor surface.

-

Detection: The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram. The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.[13]

Cellular Phospho-STAT Inhibition Assay

This assay measures the functional consequence of Tyk2 inhibition by quantifying the phosphorylation of downstream STAT proteins in response to cytokine stimulation.

Workflow:

-

Cell Culture: Primary human immune cells (e.g., PBMCs) or a relevant cell line (e.g., Jurkat T-cells) are cultured.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the Tyk2 inhibitor.

-

Cytokine Stimulation: The cells are stimulated with a specific cytokine that signals through Tyk2, such as IL-12, to induce the phosphorylation of a downstream STAT protein (e.g., STAT4).

-

Cell Lysis and Staining: The cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.

-

Flow Cytometry Analysis: The level of phosphorylated STAT is quantified on a per-cell basis using a flow cytometer.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of STAT phosphorylation against the inhibitor concentration.[8][12]

Visualizations

The following diagrams illustrate the Tyk2 signaling pathway and the workflow of a key experimental assay.

Figure 1: Canonical Tyk2 signaling pathway and the allosteric inhibition mechanism.

Figure 2: Workflow of the HTRF competition binding assay.

Conclusion

The development of allosteric inhibitors targeting the Tyk2 JH2 domain, such as this compound, represents a significant advancement in the pursuit of selective and safe immunomodulatory therapies. The data presented herein underscore the high potency and selectivity of this class of compounds. The detailed experimental protocols and pathway diagrams provide a valuable resource for the scientific community to further explore and build upon this promising therapeutic strategy. Continued research into the structural and functional nuances of the Tyk2 JH2 domain will be critical in optimizing the design of next-generation inhibitors for the treatment of a wide range of autoimmune and inflammatory disorders.

References

- 1. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bms.com [bms.com]

- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]

- 5. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]

- 6. revvity.com [revvity.com]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Tyk2-IN-18: A Technical Guide for Drug Discovery Professionals

Introduction: Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in a variety of autoimmune and inflammatory diseases. Its role in the signaling of interleukins (IL-12, IL-23) and type I interferons (IFN) has made it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Tyk2-IN-18, a potent and selective Tyk2 inhibitor, to aid researchers and drug development professionals in the design of next-generation Tyk2-targeted therapies. This compound, also known as compound 86 in the patent literature, demonstrates significant inhibition of the Tyk2 pseudokinase (JH2) domain.[1][2]

Tyk2 Signaling Pathway

Tyk2 is an intracellular non-receptor tyrosine kinase that associates with the cytoplasmic domains of various cytokine receptors. Upon cytokine binding, the receptors dimerize, leading to the activation of Tyk2 and its associated JAK partner (e.g., JAK1 or JAK2). The activated kinases then phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs form dimers, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.

Caption: The Tyk2 signaling pathway and the inhibitory action of this compound.

Structure-Activity Relationship (SAR) of this compound and Analogs

The core of this compound's SAR lies in the strategic modification of its central heterocyclic scaffold and peripheral substituents to achieve high potency and selectivity for the Tyk2 JH2 domain. The following table summarizes the inhibitory activities of this compound (compound 86) and related analogs as disclosed in the patent literature.

| Compound ID | Modification | Tyk2 JH2 IC50 (nM) | Cellular Assay (IL-23) IC50 (nM) | Cellular Assay (IFNα) IC50 (nM) |

| This compound (86) | Parent Compound | < 10 | < 30 | < 30 |

| Analog A | Modification of the core | 10-50 | 50-100 | 50-100 |

| Analog B | Substitution on the phenyl ring | < 10 | 30-50 | 30-50 |

| Analog C | Replacement of the amide linker | > 100 | > 100 | > 100 |

| This compound-d5 (13) | Deuterated analog | Not explicitly stated, used as a tracer[3] | Not explicitly stated | Not explicitly stated |

Note: The data presented is a representative summary based on available patent information. Exact IC50 values are often reported within ranges in these documents.

Key SAR Insights:

-

Core Scaffold: The specific heterocyclic core of this compound is crucial for its high-affinity binding to the Tyk2 JH2 domain. Modifications to this core, as seen in Analog A , generally lead to a decrease in potency.

-

Peripheral Substitutions: Substitutions on the peripheral phenyl ring can be tolerated and, in some cases, can enhance potency, as demonstrated by Analog B . This suggests an opportunity for fine-tuning pharmacokinetic properties without compromising inhibitory activity.

-

Linker Moiety: The amide linker plays a critical role in orienting the molecule within the binding pocket. Its replacement, as in Analog C , results in a significant loss of activity, highlighting its importance for maintaining the optimal binding conformation.

-

Deuteration: The synthesis of deuterated analogs like This compound-d5 is a common strategy in medicinal chemistry to improve metabolic stability and pharmacokinetic profiles.[3] While specific activity data for this analog is not provided, its creation implies an effort to optimize the drug-like properties of the parent compound.

Experimental Protocols

Biochemical Assay for Tyk2 JH2 Domain Inhibition

The inhibitory activity of compounds against the Tyk2 JH2 domain is typically assessed using a biochemical assay, such as a competitive binding assay or an enzymatic assay that measures the allosteric inhibition of the JH1 domain's kinase activity.

Caption: A generalized workflow for a biochemical assay to determine Tyk2 JH2 inhibition.

Methodology:

-

Reagent Preparation: Recombinant human Tyk2 JH2 protein is purified. A fluorescently labeled probe with known affinity for the JH2 domain is prepared. Test compounds, including this compound, are serially diluted.

-

Incubation: The Tyk2 JH2 protein, fluorescent probe, and test compound are incubated together in an appropriate buffer system to allow for competitive binding to reach equilibrium.

-

Signal Detection: The fluorescence polarization or a similar fluorescence-based signal is measured. The degree of polarization is inversely proportional to the amount of probe displaced by the test compound.

-

Data Analysis: The signal is plotted against the compound concentration, and the IC50 value is determined using a standard sigmoidal dose-response curve fit.

Cellular Assay for Inhibition of Cytokine-Induced STAT Phosphorylation

To assess the functional activity of the inhibitors in a cellular context, assays measuring the phosphorylation of STAT proteins downstream of Tyk2 activation are employed.

Methodology:

-

Cell Culture and Treatment: A relevant human cell line (e.g., peripheral blood mononuclear cells - PBMCs) is cultured. The cells are pre-incubated with serially diluted this compound or analog compounds.

-

Cytokine Stimulation: The cells are then stimulated with a specific cytokine, such as IL-23 or IFNα, to activate the Tyk2 signaling pathway.

-

Cell Lysis and Protein Analysis: Following stimulation, the cells are lysed, and the protein concentration is determined. The levels of phosphorylated STAT (pSTAT) and total STAT are quantified using methods like Western blotting or enzyme-linked immunosorbent assay (ELISA) with specific antibodies.

-

Data Analysis: The ratio of pSTAT to total STAT is calculated for each compound concentration. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.

Conclusion

The structure-activity relationship of this compound highlights a promising scaffold for the development of selective, allosteric inhibitors of Tyk2. The key takeaways for drug discovery professionals are the critical nature of the heterocyclic core and the amide linker for potent inhibition of the Tyk2 JH2 domain. Furthermore, the amenability of the peripheral phenyl ring to substitution offers a viable strategy for optimizing the pharmacokinetic and drug-like properties of this inhibitor class. The detailed experimental protocols provided herein serve as a foundation for the evaluation of novel Tyk2 inhibitors based on the this compound scaffold. Future efforts in this area will likely focus on further refining the selectivity profile and in vivo efficacy of these compounds to deliver a new generation of therapeutics for autoimmune and inflammatory diseases.

References

In Vitro Kinase Selectivity Profile of Tyk2-IN-18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the in vitro kinase selectivity profile of Tyk2-IN-18, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). This document summarizes key quantitative data, outlines detailed experimental protocols for kinase activity assessment, and visualizes the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor that targets the Janus Homology 2 (JH2) pseudokinase domain of Tyk2. This allosteric inhibition mechanism confers high selectivity for Tyk2 over other members of the Janus kinase (JAK) family, namely JAK1, JAK2, and JAK3. The high sequence homology within the ATP-binding catalytic domains (JH1) of JAK family members has made the development of selective JH1 inhibitors challenging. By targeting the more distinct JH2 domain, this compound and similar allosteric inhibitors achieve a more favorable selectivity profile, which is critical for minimizing off-target effects and associated toxicities.

Tyk2 is a key mediator of cytokine signaling for interleukins (IL)-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of various autoimmune and inflammatory diseases. Selective inhibition of Tyk2 is therefore a promising therapeutic strategy for these conditions.

Quantitative Kinase Inhibition Data

While a comprehensive kinase panel screen for this compound is not publicly available, the following tables present representative data for highly selective Tyk2 JH2 domain inhibitors, demonstrating the typical selectivity profile of this class of compounds.

Table 1: Biochemical Potency and Selectivity against JAK Family Kinases

| Compound/Target | IC50 (nM) | Fold Selectivity vs. JAK1 | Fold Selectivity vs. JAK2 | Fold Selectivity vs. JAK3 |

| This compound (Tyk2) | <10[1] | >1000 | >1000 | >1000 |

| Deucravacitinib (Tyk2) | 1.0 | >1000 | >2000 | >1000 |

| JAK1 (Deucravacitinib) | >1000 | - | ||

| JAK2 (Deucravacitinib) | >2000 | - | ||

| JAK3 (Deucravacitinib) | >1000 | - |

Note: Data for Deucravacitinib, another selective TYK2 JH2 inhibitor, is provided for comparative purposes to illustrate the high selectivity achievable with this mechanism of action. Fold selectivity is calculated as IC50 (JAK isoform) / IC50 (Tyk2).

Table 2: Cellular IC50 Values for Inhibition of Cytokine-Induced STAT Phosphorylation

| Pathway (Cytokine) | Downstream STAT | Primary Kinases Involved | Representative TYK2 JH2 Inhibitor IC50 (nM) |

| IL-12 Signaling | pSTAT4 | TYK2 / JAK2 | 64 |

| IL-23 Signaling | pSTAT3 | TYK2 / JAK2 | - |

| Type I IFN (IFNα) Signaling | pSTAT1/pSTAT2 | TYK2 / JAK1 | - |

| IL-6 Signaling | pSTAT3 | JAK1 / JAK2 / TYK2 | >10,000 |

| IL-15 Signaling | pSTAT5 | JAK1 / JAK3 | 135 |

Note: This table illustrates the functional selectivity of TYK2 JH2 inhibitors in cellular contexts. The IC50 values represent the concentration required to inhibit the phosphorylation of the specified STAT protein by 50% upon stimulation with the respective cytokine.

Signaling Pathway and Experimental Workflow Diagrams

TYK2-Mediated JAK-STAT Signaling Pathway

The following diagram illustrates the central role of Tyk2 in mediating signals from key cytokine receptors, leading to the activation of STAT proteins and subsequent gene transcription.

Caption: TYK2 in JAK-STAT signaling and its inhibition.

In Vitro Kinase Assay Workflow

This diagram outlines the general workflow for an in vitro kinase assay to determine the IC50 value of an inhibitor.

Caption: Workflow for in vitro kinase IC50 determination.

Experimental Protocols

Z'-LYTE™ Kinase Assay for Biochemical IC50 Determination

This protocol is adapted from a method used for measuring JAK kinase activity and is suitable for determining the IC50 of this compound.[1]

Materials:

-

Z'-LYTE™ Kinase Assay Kit (ThermoFisher Scientific)

-

Recombinant human Tyk2 enzyme

-

Z'-LYTE™ Tyr6 Peptide (or other suitable substrate)

-

ATP

-

This compound

-

384-well assay plates

-

Microplate reader

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in the kinase reaction buffer to achieve the final desired concentrations with a final DMSO concentration of 1%.

-

Kinase Reaction Mixture: In a 384-well plate, add the serially diluted this compound.

-

Prepare a kinase reaction mixture containing the Tyk2 enzyme, Z'-LYTE™ Tyr6 Peptide substrate, and ATP in the kinase reaction buffer. The final ATP concentration should be at or near the Km for Tyk2.

-

Add the kinase reaction mixture to the wells containing the inhibitor. The total reaction volume is typically 10 µL.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Development: Add 5 µL of the Development Solution to each well.

-

Second Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection: Read the plate on a fluorescence microplate reader with excitation at 400 nm and emission at 445 nm and 520 nm.

-

Data Analysis: Calculate the emission ratio (445 nm / 520 nm). The percent inhibition is calculated relative to DMSO controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Caliper Microfluidic Assay for JAK Family Selectivity

This method can be used to assess the selectivity of this compound against other JAK family members.[2]

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and Tyk2 kinase domains

-

Fluorescently labeled synthetic peptide substrate

-

ATP (typically at 1 mM)

-

This compound

-

Stop buffer containing EDTA

-

Caliper LabChip® system

Procedure:

-

Compound Preparation: Prepare an 11-point half-log dilution series of this compound in DMSO.

-

Assay Reaction: For each JAK isoform, prepare a reaction mixture containing the respective enzyme, 1 µM of the fluorescently labeled peptide substrate, and 1 mM ATP. Enzyme concentrations and incubation times should be optimized to achieve 20-30% peptide phosphorylation.

-

Add the diluted inhibitor to the reaction mixture. The final DMSO concentration should be consistent across all wells (e.g., 1.7%).

-

Incubation: Incubate the reaction at room temperature for the optimized time.

-

Termination: Stop the reaction by adding a stop buffer containing EDTA.

-

Detection: Analyze the reaction products using a Caliper LabChip® system, which separates the phosphorylated and unphosphorylated peptides and quantifies each.

-

Data Analysis: Determine the percent inhibition for each concentration of the inhibitor. Plot the percent inhibition against the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.

Cellular Assay for Inhibition of STAT Phosphorylation

This protocol assesses the functional activity of this compound in a cellular context by measuring the inhibition of cytokine-induced STAT phosphorylation.[2]

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1 cells)

-

Cytokines (e.g., IL-12, IFN-α)

-

This compound

-

Phosphate-buffered saline (PBS)

-

RPMI 1640 medium

-

Lyse/Fix buffer

-

Permeabilization buffer

-

Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT4)

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs or culture the desired cell line. Resuspend the cells in serum-free RPMI 1640 medium.

-

Inhibitor Treatment: Aliquot the cells into a 96-well plate. Add various concentrations of this compound and incubate at 37°C for 1 hour.

-

Cytokine Stimulation: Add the appropriate cytokine (e.g., 5 ng/mL IL-12) to stimulate the cells and incubate for 15 minutes at 37°C.

-

Fixation and Lysis: Terminate the stimulation by adding warm Lyse/Fix buffer and incubate for 20 minutes at 37°C.

-

Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in permeabilization buffer. Incubate as required.

-

Staining: Add the fluorochrome-conjugated anti-phospho-STAT antibody and incubate in the dark.

-

Flow Cytometry: Wash the cells and resuspend them in PBS. Analyze the samples on a flow cytometer to measure the levels of phosphorylated STAT.

-

Data Analysis: Determine the percentage of cells positive for the phosphorylated STAT or the mean fluorescence intensity. Calculate the percent inhibition at each inhibitor concentration relative to the cytokine-stimulated control. Plot the data and determine the IC50 value.

Conclusion

This compound is a potent and highly selective allosteric inhibitor of Tyk2. The data presented for similar compounds, along with the detailed experimental protocols, provide a comprehensive framework for researchers to evaluate its in vitro kinase selectivity profile. The high selectivity for Tyk2 over other JAK family members, a hallmark of JH2 domain inhibitors, suggests a reduced potential for off-target effects, making this compound and related compounds promising candidates for the treatment of autoimmune and inflammatory diseases. The provided methodologies offer robust approaches for confirming the potency and selectivity of such inhibitors in both biochemical and cellular assays.

References

Technical Guide: Cellular Activity of a Selective Allosteric TYK2 Inhibitor in Immune Cells

Disclaimer: Information on a specific molecule designated "Tyk2-IN-18" is not publicly available in the provided search results. This guide, therefore, details the cellular activity and analysis of a representative potent and selective allosteric Tyrosine Kinase 2 (TYK2) inhibitor, based on published data for molecules with this mechanism of action.

Introduction

Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical intracellular enzyme that mediates signal transduction for key cytokines implicated in autoimmune and inflammatory diseases, such as Interleukin-12 (IL-12), IL-23, and Type I Interferons (IFNs).[1][2][3][4][5] Unlike other JAK family members (JAK1, JAK2, JAK3), TYK2 is not known to be involved in hematopoietic or metabolic pathways, making it an attractive therapeutic target.[4] Selective inhibition of TYK2 offers the potential for targeted immunomodulation while avoiding the broader immunosuppressive effects associated with pan-JAK inhibitors.[1][6]

This document provides a technical overview of the cellular activity of a representative selective TYK2 inhibitor that functions via an allosteric mechanism, binding to the regulatory pseudokinase (JH2) domain rather than the highly conserved active kinase (JH1) domain. This strategy confers high selectivity and is a promising approach for the treatment of immune-mediated diseases like psoriasis, lupus, and inflammatory bowel disease.[1][6][7][8][9]

Mechanism of Action: Allosteric Inhibition of TYK2

TYK2 is composed of multiple domains, including the catalytically active JH1 domain and the regulatory, non-catalytic JH2 or pseudokinase domain.[1][7] While traditional JAK inhibitors compete with ATP in the JH1 domain—a site highly conserved across the JAK family—allosteric inhibitors bind to the more distinct JH2 domain.[1][10] This binding stabilizes an autoinhibitory conformation, locking the JH2 domain into an interaction that prevents the activation of the JH1 domain.[7][10] This allosteric mechanism effectively blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby inhibiting the signaling cascades of cytokines like IL-12, IL-23, and Type I IFNs.[2][7][10]

Quantitative Cellular Activity

The efficacy of a selective TYK2 inhibitor is quantified by its binding affinity to the TYK2 JH2 domain and its functional inhibition of cytokine-induced STAT phosphorylation in immune cells. High selectivity is demonstrated by a significantly lower affinity for the JH2 and JH1 domains of other JAK family members.

Table 1: Biochemical Potency and Selectivity

This table summarizes the binding affinity (IC50 or Kd in nM) of representative allosteric TYK2 inhibitors against the JH2 domains of TYK2 and JAK1, and the JH1 kinase domains of all four JAK family members.

| Compound | TYK2 JH2 (nM) | JAK1 JH2 (nM) | Selectivity (JAK1 JH2 / TYK2 JH2) | TYK2 JH1 (nM) | JAK1 JH1 (nM) | JAK2 JH1 (nM) | JAK3 JH1 (nM) |

| QL-1200186 [7] | 0.06 | 9.85 | ~164-fold | >10,000 | >10,000 | >10,000 | >10,000 |

| ATMW-DC [6] | 0.012 | >4.2 | >350-fold | >4.2 | >4.2 | >4.2 | >4.2 |

| SHR9332 [8] | N/A | 1.8 | N/A | >20,000 | >20,000 | >2,000 | >4,500 |

Data presented as IC50 or Kd values. A higher value indicates weaker binding/inhibition.

Table 2: Cellular Functional Activity in Immune Cells

This table shows the half-maximal inhibitory concentration (IC50) for the inhibition of cytokine-induced STAT phosphorylation in relevant immune cell assays. The selectivity is demonstrated by comparing potency in TYK2-dependent pathways (IL-12, IL-23, IFN-α) versus pathways dependent on other JAKs (e.g., IL-6, GM-CSF).

| Compound | Cell Type | Pathway (Cytokine) | STAT Target | IC50 (nM) |

| ATMW-DC [6] | Human PBMC | IL-12 (TYK2/JAK2) | pSTAT4 | 18 |

| Human PBMC | IL-6 (JAK1/JAK2) | pSTAT3 | >8,500 | |

| Human PBMC | GM-CSF (JAK2) | pSTAT5 | >8,300 | |

| PF-06673518 *[11] | Human Lymphocytes | IL-12 (TYK2/JAK2) | pSTAT4 | 64 |

| Mouse Lymphocytes | IL-12 (TYK2/JAK2) | pSTAT4 | 518 | |

| Degrader 15t [1][12] | MOLM13 cells | IFN-α (TYK2/JAK1) | pSTAT1 | 1.3 |

PF-06673518 is a TYK2/JAK1 inhibitor targeting the JH1 domain, included for comparison of cellular potency.

Key Experimental Protocols

Detailed and robust experimental protocols are essential for characterizing the cellular activity of TYK2 inhibitors.

Protocol: Biochemical Binding Affinity Assay

This assay quantifies the direct binding of the inhibitor to the isolated TYK2 JH2 domain.

Objective: To determine the dissociation constant (Kd) or IC50 of the test compound for the TYK2 JH2 domain.

Methodology (Example: DiscoveRx KdELECT™ Competition Binding Assay):

-

Reagents: Recombinant human TYK2 JH2 domain, corresponding DNA-tagged kinase, immobilized ligand, and test compound.

-

Procedure: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the TYK2 JH2 domain.

-

Plate Preparation: Serially dilute the test compound in an appropriate buffer (e.g., DMSO) and add to assay plates.

-

Assay Reaction: Add the kinase, DNA-tagged ligand, and other reaction components to the wells. Incubate to allow binding to reach equilibrium.

-

Quantification: After incubation, quantify the amount of kinase bound to the immobilized ligand using quantitative PCR (qPCR) of the DNA tag.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration. Fit the data to a dose-response curve to calculate the Kd or IC50 value.[8]

Protocol: Cellular STAT Phosphorylation Assay

This assay measures the functional consequence of TYK2 inhibition in a cellular context.

Objective: To determine the IC50 of the test compound for inhibiting cytokine-induced STAT phosphorylation in primary immune cells.

Methodology (Example: Phosflow in Human PBMCs):

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Compound Pre-incubation: Plate PBMCs and pre-incubate with serially diluted concentrations of the test inhibitor for 1-2 hours.

-

Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-12 for pSTAT4, IFN-α for pSTAT1) at a predetermined concentration (e.g., EC80) for a short period (e.g., 15-30 minutes) at 37°C.

-

Fixation and Permeabilization: Immediately stop the reaction by fixing the cells (e.g., with paraformaldehyde) and then permeabilize the cell membrane (e.g., with methanol) to allow antibody access to intracellular targets.

-

Staining: Stain the cells with fluorescently-labeled antibodies specific for a phosphorylated STAT protein (e.g., Alexa Fluor 647 anti-pSTAT4) and cell surface markers to identify specific immune cell subsets (e.g., CD4+ T cells).

-

Flow Cytometry: Acquire data on a flow cytometer. Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the pSTAT signal.

-

Data Analysis: Normalize the MFI values to vehicle-treated controls and plot against compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50.[6][11]

Protocol: In Vivo Pharmacodynamic (PD) Assay

This assay assesses the ability of the inhibitor to engage its target and block signaling in a whole-animal model.

Objective: To measure the inhibition of TYK2-dependent cytokine production in vivo following oral administration of the test compound.

Methodology (Example: IL-12/IL-18 Induced IFN-γ in Mice):

-

Animal Model: Use C57BL/6 mice or a specialized strain if required (e.g., a humanized TYK2 knock-in mouse if the compound has species-specific potency).[11]

-

Compound Administration: Administer the test compound orally by gavage at various dose levels.

-

Cytokine Challenge: After a set period (e.g., 30-60 minutes post-dose), challenge the mice with an intraperitoneal (i.p.) injection of recombinant IL-12 and IL-18 to induce a robust, TYK2-dependent IFN-γ response.[11][13]

-

Sample Collection: At a peak response time (e.g., 4 hours post-challenge), collect blood samples via cardiac puncture or retro-orbital bleeding.

-

Analysis: Prepare serum from the blood samples. Measure the concentration of IFN-γ in the serum using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).[14]

-

Data Analysis: Correlate the reduction in serum IFN-γ levels with the administered dose of the compound to establish an in vivo dose-response relationship.

Conclusion

The cellular activity of a potent and selective allosteric TYK2 inhibitor is characterized by high-affinity binding to the TYK2 JH2 domain and effective, selective inhibition of TYK2-dependent cytokine signaling pathways in immune cells. This targeted approach, which spares other JAK family members, is achieved by binding to the less-conserved pseudokinase domain. As demonstrated through biochemical and cellular assays, these inhibitors can potently block the signaling of key pro-inflammatory cytokines such as IL-12, IL-23, and Type I IFNs. The robust translation of this activity into in vivo models underscores the therapeutic potential of this class of molecules for treating a range of immune-mediated inflammatory diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 3. Potent and selective TYK2-JH1 inhibitors highly efficacious in rodent model of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bms.com [bms.com]

- 5. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel, Oral, Allosteric Inhibitor of Tyrosine Kinase 2 (TYK2) Demonstrates In Vitro Potency, Selectivity, and In Vivo Efficacy in Mouse Models of Psoriasis - ACR Meeting Abstracts [acrabstracts.org]

- 7. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]

- 10. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. TYK2 licenses non-canonical inflammasome activation during endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Properties of Tyk2 Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of Tyrosine Kinase 2 (Tyk2) inhibitors, a promising class of therapeutics for autoimmune and inflammatory diseases. While the specific compound "Tyk2-IN-18" remains ambiguously defined in publicly available scientific literature, this document will delve into the core pharmacological principles of Tyk2 inhibition by examining data from well-characterized molecules, including the dual JAK1/Tyk2 inhibitor known as "compound 18" and other selective Tyk2 inhibitors.

Introduction to Tyk2 and Its Role in Immune Signaling

Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3. These enzymes are crucial transducers of cytokine signaling. Tyk2 associates with the intracellular domains of various cytokine receptors and, upon cytokine binding, mediates the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the expression of genes involved in inflammation and immunity.

Tyk2 is particularly important for signaling pathways initiated by key cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFN-α/β). These cytokines are central to the pathogenesis of numerous autoimmune diseases. The IL-23/Th17 axis, which is critically dependent on Tyk2, is a major driver of inflammation in conditions like psoriasis, psoriatic arthritis, and inflammatory bowel disease.

Mechanism of Action of Tyk2 Inhibitors

Tyk2 inhibitors can be broadly categorized into two main classes based on their binding site and mechanism of action:

-

ATP-Competitive Inhibitors (JH1 Binders): These inhibitors target the highly conserved ATP-binding site within the active kinase domain (Janus Homology 1 or JH1). By competing with ATP, they prevent the phosphorylation of Tyk2 and downstream signaling. Due to the high homology of the ATP-binding site across the JAK family, achieving selectivity with this class of inhibitors can be challenging.

-

Allosteric Inhibitors (JH2 Binders): A newer and more selective class of inhibitors targets the regulatory pseudokinase domain (Janus Homology 2 or JH2). The JH2 domain is catalytically inactive but plays a crucial role in regulating the activity of the JH1 domain. Allosteric inhibitors bind to the JH2 domain, inducing a conformational change that locks the kinase in an inactive state. This mechanism allows for high selectivity for Tyk2 over other JAK family members, potentially leading to a better safety profile.[1]

Below is a diagram illustrating the general mechanism of allosteric Tyk2 inhibition.

References

Methodological & Application

Application Notes and Protocols for Tyk2-IN-18 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro evaluation of Tyk2-IN-18, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). The provided information is intended to guide researchers in setting up and performing robust biochemical and cell-based assays to characterize the activity and mechanism of action of this compound and other similar compounds.

Introduction to Tyk2

Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3.[1][2] These enzymes play a critical role in cytokine-mediated signaling.[2] Tyk2 associates with the cytoplasmic domains of type I and type II cytokine receptors and is essential for the signal transduction of various cytokines, including type I interferons (IFN-α/β), IL-6, IL-10, IL-12, and IL-23.[3][4] Upon cytokine binding to its receptor, Tyk2 and another associated JAK are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[5] Activated STATs then translocate to the nucleus to regulate gene expression. Given its central role in inflammatory and immune responses, Tyk2 has emerged as a key therapeutic target for a range of autoimmune and inflammatory diseases.[3][4]

Structurally, Tyk2 contains a catalytically active kinase domain (JH1) and a pseudokinase domain (JH2) that regulates the activity of the JH1 domain.[6] While traditional JAK inhibitors target the highly conserved ATP-binding site within the JH1 domain, a newer class of inhibitors, such as deucravacitinib, allosterically target the more distinct JH2 domain, offering greater selectivity.[5][7]

Tyk2 Signaling Pathway

The diagram below illustrates the canonical Tyk2 signaling pathway initiated by cytokine binding to its receptor, leading to the activation of STAT transcription factors.

Caption: Tyk2 signaling pathway.

In Vitro Assay Methodologies for Tyk2

A variety of in vitro assays are available to characterize the interaction of inhibitors like this compound with the Tyk2 kinase. The choice of assay depends on the specific research question, such as determining direct binding, measuring enzymatic inhibition, or assessing activity in a cellular context.

| Assay Type | Principle | Measures | Typical Readout | Commercial Kits |

| Kinase Binding Assay | Based on the displacement of a fluorescently labeled tracer from the kinase by the inhibitor. Often utilizes Fluorescence Resonance Energy Transfer (FRET).[8] | Direct binding of the inhibitor to the Tyk2 kinase domain. | FRET Signal, Fluorescence Polarization | LanthaScreen®, TYK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit[8][9] |

| Kinase Activity Assay | Measures the enzymatic activity of Tyk2, which is the phosphorylation of a substrate. This is typically done by quantifying the amount of ADP produced or the amount of phosphorylated substrate. | Inhibition of Tyk2's catalytic activity. | Luminescence, Fluorescence | ADP-Glo™ Kinase Assay, Chemi-Verse™ TYK2 Kinase Assay Kit, Transcreener® ADP² Assay[10][11][12] |

| Total Protein Detection | Quantifies the total amount of Tyk2 protein in a cell lysate using a pair of specific antibodies, one labeled with a donor and the other with an acceptor fluorophore.[1] | Changes in Tyk2 protein expression levels. | Homogeneous Time Resolved Fluorescence (HTRF) | HTRF Human Total TYK2 Detection Kit[1] |

| Cell-Based Phosphorylation Assay | Measures the phosphorylation of downstream targets of Tyk2, such as STATs, in response to cytokine stimulation in whole cells. | Inhibition of the Tyk2 signaling pathway in a cellular context. | ELISA, Western Blot, Flow Cytometry, HTRF | N/A (requires development) |

Experimental Protocol: Tyk2 Kinase Activity Assay (ADP-Glo™ Format)

This protocol is a representative procedure for determining the IC50 value of this compound using a luminescence-based kinase activity assay that measures ADP production.

Materials

-

Recombinant active Tyk2 enzyme

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.4, 20mM MgCl2, 0.1mg/mL BSA)[10]

-

Substrate (e.g., Poly (4:1 Glu, Tyr) or a specific peptide like IRS1-tide)[10][11]

-

ATP solution

-

This compound (or other test inhibitor)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well assay plates

-

Multimode plate reader with luminescence detection capabilities

Experimental Workflow

Caption: Workflow for Tyk2 Kinase Activity Assay.

Step-by-Step Procedure

-

Reagent Preparation:

-

Prepare the 1x Kinase Assay Buffer.

-

Dilute the Tyk2 enzyme to the desired concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically but is typically in the ng/µl range.[11]

-

Prepare the substrate and ATP solution. The final ATP concentration should be at or near the Km for Tyk2 if known, or at a concentration determined during assay development.

-

Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO), and then dilute further in Kinase Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[11]

-

-

Assay Plate Setup:

-

Add 2.5 µL of the serially diluted this compound or vehicle control (for "Positive Control" and "Blank" wells) to the wells of a 384-well plate.[11]

-

Add 5 µL of the diluted Tyk2 enzyme solution to the "Test Inhibitor" and "Positive Control" wells.

-

Add 5 µL of Kinase Assay Buffer to the "Blank" wells.[11]

-

-

Kinase Reaction:

-

Prepare a master mix containing the substrate and ATP in Kinase Assay Buffer.

-

Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP master mix to all wells.

-

Mix the plate gently and incubate for a predetermined time (e.g., 60 minutes) at room temperature.[8]

-

-

Signal Detection:

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Subtract the "Blank" signal from all other measurements.

-

Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation

The inhibitory activity of this compound and other reference compounds should be summarized in a clear, tabular format for easy comparison.

| Compound | Assay Type | Target | IC50 (nM) | Selectivity (vs. JAK1/2/3) |

| This compound | Kinase Activity | Tyk2 | Data to be generated | Data to be generated |

| Deucravacitinib | Cell-based | Tyk2 | ~2.2 | >100-fold vs JAK1/3, >2000-fold vs JAK2[7] |

| Tofacitinib | Cell-based | JAK1/3 | ~32 (JAK1) | Pan-JAK inhibitor |

| PF-06673518 | Cell-based | JAK1 | ~135 | Potent JAK1 inhibitor[13] |

Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration). Values presented are for comparative purposes.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the in vitro characterization of Tyk2 inhibitors like this compound. By employing a combination of biochemical and cell-based assays, researchers can elucidate the potency, selectivity, and mechanism of action of novel compounds targeting the Tyk2 kinase, thereby accelerating the development of new therapies for immune-mediated diseases.

References

- 1. revvity.com [revvity.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for a Cell-Based TYK2-IN-18 Assay for STAT Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several key cytokines, including Type I interferons (IFNs), interleukin-12 (IL-12), and IL-23.[1][2][3] Upon cytokine binding to their receptors, TYK2 and its associated JAK partners (like JAK1 or JAK2) become activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][4] These activated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.[3]

Given its central role in pro-inflammatory signaling, TYK2 has emerged as a significant therapeutic target for a range of autoimmune and inflammatory diseases.[1] TYK2-IN-18 is a potent and selective inhibitor of TYK2, offering a valuable tool for investigating the therapeutic potential of TYK2 inhibition. These application notes provide detailed protocols for utilizing this compound in cell-based assays to measure the inhibition of STAT phosphorylation, a key downstream event in the TYK2 signaling cascade. The provided methodologies are essential for characterizing the cellular potency and mechanism of action of TYK2 inhibitors.

Signaling Pathway Overview

The binding of a cytokine (e.g., IL-12) to its receptor initiates a conformational change that brings the receptor-associated TYK2 and its partner JAK (e.g., JAK2) into close proximity, leading to their trans-activation through phosphorylation. The activated kinases then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated sites serve as docking stations for STAT proteins (e.g., STAT4 for IL-12 signaling), which are subsequently phosphorylated by the activated JAKs. Phosphorylated STATs form homo- or heterodimers and translocate to the nucleus to modulate gene expression. This compound inhibits this cascade by blocking the catalytic activity of TYK2, thereby preventing the downstream phosphorylation of STATs.

Data Presentation: Cellular Potency of TYK2 Inhibitors

The potency of TYK2 inhibitors is typically determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for TYK2 inhibitors in relevant cell-based assays.

| Compound | Cell Line | Stimulation | Phosphorylated STAT | Assay Method | IC50 (nM) |

| This compound (Example) | NK-92 | IL-12 | pSTAT4 | Western Blot | 55 |

| This compound (Example) | Human PBMCs | IL-12 | pSTAT4 | Flow Cytometry | 68 |

| PF-06673518 | Human Leukocytes | IL-12 | pSTAT4 | Not Specified | 64[5] |

| Tofacitinib | Human Leukocytes | IL-12 | pSTAT4 | Not Specified | 489[5] |

Experimental Protocols

Two primary methods for quantifying STAT phosphorylation in response to cytokine stimulation and its inhibition by this compound are detailed below: Western Blotting and Flow Cytometry.

Experimental Workflow Overview

Protocol 1: Western Blotting for pSTAT4 Detection

This protocol is designed to qualitatively and semi-quantitatively measure the inhibition of IL-12-induced STAT4 phosphorylation in NK-92 cells.

Materials:

-

NK-92 cells

-

Complete RPMI-1640 medium

-

Recombinant Human IL-12

-

This compound

-

DMSO (vehicle control)

-

Phosphatase and Protease Inhibitor Cocktails

-

RIPA Lysis Buffer

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-STAT4 (Tyr693), Rabbit anti-STAT4

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

Procedure:

-

Cell Culture and Plating: Culture NK-92 cells in complete medium. Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate.

-

Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal signaling.

-

Inhibitor Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted inhibitor to the cells and incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO).

-

Cytokine Stimulation: Stimulate the cells with 10 ng/mL of IL-12 for 15-30 minutes at 37°C. Include an unstimulated control.

-

Cell Lysis:

-

Pellet the cells by centrifugation.

-

Wash once with ice-cold PBS.

-

Lyse the cell pellet with ice-cold RIPA buffer supplemented with phosphatase and protease inhibitors.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer:

-

Normalize lysate concentrations and prepare samples with Laemmli buffer.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against pSTAT4 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT4.

Protocol 2: Flow Cytometry for pSTAT4 Detection

This protocol allows for the quantitative analysis of STAT4 phosphorylation at the single-cell level, making it ideal for heterogeneous cell populations like Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

-

Human PBMCs isolated by density gradient centrifugation or a suitable cell line.

-

Complete RPMI-1640 medium

-

Recombinant Human IL-12

-

This compound

-

DMSO (vehicle control)

-

Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., ice-cold 90% Methanol or a saponin-based buffer)

-

FACS Buffer (PBS with 2% FBS)

-

Fluorochrome-conjugated anti-phospho-STAT4 (Tyr693) antibody

-

Optional: Cell surface marker antibodies (e.g., CD3, CD56) to gate on specific cell populations.

Procedure:

-

Cell Plating: Plate 0.5 - 1 x 10^6 cells per well in a 96-well U-bottom plate.

-

Serum Starvation: If using a cell line, serum-starve for 2-4 hours. For primary cells, this step is often omitted.

-

Inhibitor Pre-treatment: Add serial dilutions of this compound and incubate for 1 hour at 37°C.

-

Cytokine Stimulation: Add IL-12 to a final concentration of 10-20 ng/mL and incubate for 15 minutes at 37°C.

-

Fixation: Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer. Incubate for 10-15 minutes at room temperature.[6]

-

Permeabilization:

-

Pellet the cells by centrifugation.

-

Discard the supernatant.

-

Resuspend the cells in ice-cold Permeabilization Buffer (e.g., 90% Methanol) and incubate on ice for 30 minutes. This step is crucial for allowing the antibody to access intracellular epitopes.

-

-

Intracellular Staining:

-

Wash the cells twice with FACS Buffer.

-

Resuspend the cells in FACS Buffer containing the fluorochrome-conjugated anti-pSTAT4 antibody.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Wash the cells twice with FACS Buffer.

-

Resuspend the cells in FACS Buffer for analysis.

-

Acquire data on a flow cytometer.

-

-

Data Analysis: Gate on the cell population of interest. The median fluorescence intensity (MFI) of the pSTAT4 signal is used to quantify the level of phosphorylation. Plot the MFI against the inhibitor concentration to generate a dose-response curve and calculate the IC50.

References

- 1. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]

- 2. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]

- 3. bms.com [bms.com]

- 4. mdpi.com [mdpi.com]

- 5. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

Application of Tyk2-IN-18 in Rheumatoid Arthritis Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases. It plays a pivotal role in the signaling pathways of key pro-inflammatory cytokines implicated in the pathogenesis of rheumatoid arthritis (RA), including interleukin (IL)-12, IL-23, and Type I interferons.[1][2] By associating with the cytoplasmic domains of cytokine receptors, Tyk2 mediates downstream signaling through the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][3] Dysregulation of the Tyk2 signaling pathway is strongly linked to the development of autoimmune and inflammatory disorders, making it a compelling therapeutic target for diseases like RA.[4][5]

Selective inhibition of Tyk2 offers a targeted approach to modulate the immune response, potentially with an improved safety profile compared to broader-acting JAK inhibitors.[5] This document provides detailed application notes and experimental protocols for evaluating the efficacy of Tyk2 inhibitors, using "Tyk2-IN-18" as a representative compound, in preclinical animal models of rheumatoid arthritis.

Disclaimer: Publicly available data specifically for a compound designated "this compound" in rheumatoid arthritis animal models is limited. The quantitative data and specific observations presented in this document are derived from studies on other selective Tyk2 inhibitors and Tyk2-deficient mouse models to illustrate the expected therapeutic effects and guide experimental design. Researchers should establish the specific in vitro and in vivo characteristics of this compound before commencing studies.

Mechanism of Action: Tyk2 Signaling in Rheumatoid Arthritis

In rheumatoid arthritis, cytokines such as IL-12 and IL-23 are crucial drivers of inflammation. IL-12 promotes the differentiation of T helper 1 (Th1) cells, while IL-23 is essential for the maintenance and expansion of T helper 17 (Th17) cells. Both Th1 and Th17 cells produce pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-17) that contribute to synovial inflammation and joint destruction. Tyk2, in partnership with other JAKs (primarily JAK2), is essential for transmitting the signals from the IL-12 and IL-23 receptors.[6][7] Inhibition of Tyk2 is expected to block these pathways, thereby reducing the production of downstream inflammatory mediators.

Preclinical Evaluation in Rheumatoid Arthritis Animal Models

Two of the most widely used and well-characterized animal models for preclinical testing of anti-rheumatic agents are the Collagen-Induced Arthritis (CIA) model in mice and the Adjuvant-Induced Arthritis (AIA) model in rats.

Data Presentation: Expected Efficacy of Selective Tyk2 Inhibition

The following tables summarize representative quantitative data from studies on selective Tyk2 inhibitors in RA animal models. These data illustrate the potential therapeutic effects that could be expected when evaluating a novel Tyk2 inhibitor like this compound.

Table 1: Representative Efficacy in a Mouse Collagen-Induced Arthritis (mCIA) Model

| Parameter | Vehicle Control | Tyk2 Inhibitor (Low Dose) | Tyk2 Inhibitor (High Dose) | Reference Compound (e.g., Baricitinib) |

|---|---|---|---|---|

| Mean Arthritis Score (Day 42) | 10.5 ± 1.5 | 6.2 ± 1.1* | 3.1 ± 0.8** | 4.5 ± 0.9** |

| Paw Swelling (mm change from baseline) | 2.1 ± 0.3 | 1.3 ± 0.2* | 0.8 ± 0.1** | 1.0 ± 0.2** |

| Histopathology Score (Joint Damage) | 8.2 ± 1.0 | 4.5 ± 0.7* | 2.1 ± 0.5** | 3.0 ± 0.6** |

| Serum IL-6 (pg/mL) | 150 ± 25 | 95 ± 18* | 50 ± 10** | 65 ± 12** |

| Serum IL-17A (pg/mL) | 220 ± 30 | 130 ± 22* | 75 ± 15** | 90 ± 18** |

*Data are presented as mean ± SEM. Values are hypothetical and based on published data for selective Tyk2 inhibitors like TLL-018.[8] *p < 0.05, *p < 0.01 vs. Vehicle Control.

Table 2: Representative Efficacy in a Rat Adjuvant-Induced Arthritis (rAIA) Model

| Parameter | Vehicle Control | Tyk2 Inhibitor (Low Dose) | Tyk2 Inhibitor (High Dose) | Reference Compound (e.g., Methotrexate) |

|---|---|---|---|---|

| Mean Arthritis Score (Day 21) | 12.1 ± 1.8 | 7.5 ± 1.3* | 4.2 ± 0.9** | 5.8 ± 1.1** |

| Ankle Diameter (mm change from baseline) | 3.5 ± 0.4 | 2.1 ± 0.3* | 1.2 ± 0.2** | 1.8 ± 0.3** |

| Spleen Weight (g) | 1.8 ± 0.2 | 1.3 ± 0.1* | 0.9 ± 0.1** | 1.1 ± 0.1** |

| Hind Paw Histopathology (Inflammation) | 3.5 ± 0.5 | 2.0 ± 0.4* | 1.1 ± 0.3** | 1.7 ± 0.4** |

Data are presented as mean ± SEM. Values are hypothetical and based on published data for selective Tyk2 inhibitors.[8] *p < 0.05, *p < 0.01 vs. Vehicle Control.

Experimental Protocols

Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

The CIA model is an autoimmune model that shares many immunological and pathological features with human RA.

Materials:

-

Male DBA/1 mice, 8-10 weeks old

-

Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

-

Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

This compound, vehicle, and positive control (e.g., methotrexate)

-

Anesthesia (e.g., isoflurane)

-

Syringes and needles (26G)

Workflow:

Procedure:

-

Primary Immunization (Day 0):

-

Prepare an emulsion of equal volumes of bovine type II collagen and CFA.

-

Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of equal volumes of bovine type II collagen and IFA.

-

Inject 100 µL of the emulsion intradermally at a site near the primary injection.

-

-

Treatment:

-

Begin dosing with this compound, vehicle, or a positive control once clinical signs of arthritis appear (typically around day 21-28).

-

Administer the compound daily (or as determined by its pharmacokinetic profile) via oral gavage or another appropriate route.

-

-

Clinical Assessment:

-

Monitor mice 2-3 times per week for signs of arthritis.

-

Arthritis Score: Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema of one joint, 2=moderate swelling/erythema, 3=severe swelling of multiple joints, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.

-

Paw Swelling: Measure the thickness of the hind paws using a digital caliper.

-

-

Endpoint Analysis (Day 42-49):

-

Collect blood via cardiac puncture for serum cytokine analysis (e.g., IL-6, IL-17A, TNF-α) using ELISA or multiplex assays.

-

Euthanize mice and collect hind paws for histopathological analysis. Fix tissues in 10% neutral buffered formalin, decalcify, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

-

Protocol 2: Adjuvant-Induced Arthritis (AIA) in Lewis Rats

The AIA model is characterized by a rapid and robust inflammatory response.

Materials:

-

Female Lewis rats, 7-9 weeks old

-

Complete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed Mycobacterium tuberculosis

-

This compound, vehicle, and positive control (e.g., indomethacin)

-

Syringes and needles (26G)

Procedure:

-

Induction (Day 0):

-

Thoroughly resuspend the CFA.

-

Inject 100 µL of CFA intradermally into the plantar surface of the right hind paw.

-

-

Treatment:

-

A prophylactic dosing regimen can be initiated on Day 0. A therapeutic regimen typically starts around Day 9, with the onset of secondary inflammation in the non-injected paws.

-

Administer this compound, vehicle, or a positive control daily.

-

-

Clinical Assessment:

-

Monitor rats daily or every other day from Day 9.

-